Hesperetin dihydrochalcone

Descripción

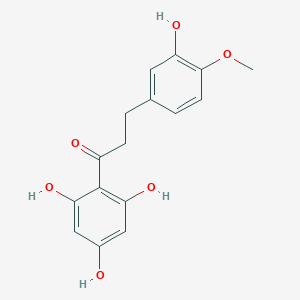

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKSTZADJBEXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188886 | |

| Record name | Hesperetin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly grey solid; Bland aroma | |

| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35400-60-3 | |

| Record name | Hesperetin dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperetin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERETIN DIHYDROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hesperetin Dihydrochalcone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of Hesperetin (B1673127) Dihydrochalcone (B1670589).

Introduction

Hesperetin dihydrochalcone (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. As a dihydrochalcone, it possesses a distinct chemical structure that contributes to its unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and significant biological activities of hesperetin dihydrochalcone, with a focus on its potential applications in research and drug development. The information is curated to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.

Chemical Structure and Identification

Hesperetin dihydrochalcone is structurally characterized by a C6-C3-C6 backbone, typical of flavonoids. The open-chain structure of the C-ring distinguishes it from its flavanone precursor, hesperetin.

| Identifier | Value |

| IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one[1] |

| SMILES String | COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O[1] |

| InChI Key | RWKSTZADJBEXSQ-UHFFFAOYSA-N[1] |

| Molecular Formula | C16H16O6[1] |

| CAS Number | 35400-60-3[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of hesperetin dihydrochalcone is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Weight | 304.29 g/mol | [1] |

| Appearance | Slightly grey solid | [1] |

| Boiling Point | 553.1 °C at 760 mmHg (estimated) | [2] |

| Density | 1.409 g/cm³ (predicted) | [2] |

| Solubility | Practically insoluble in water. Soluble in ethanol (B145695), chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [1] |

| pKa (predicted) | 7.16 ± 0.40 | |

| LogP (predicted) | 3.21 |

Synthesis and Purification

Synthesis

Hesperetin dihydrochalcone can be synthesized from hesperidin (B1673128), a readily available precursor from citrus peels. A common method involves a one-pot reaction that includes catalytic hydrogenation and subsequent acid hydrolysis.

Experimental Protocol: Synthesis of Hesperetin Dihydrochalcone from Hesperidin [3]

-

Preparation of Hesperidin Dihydrochalcone:

-

Hesperidin is dissolved in an alkaline solution (e.g., 5% sodium hydroxide (B78521) or potassium hydroxide solution).

-

A catalyst, such as Raney nickel, is added to the solution.

-

The mixture is subjected to catalytic hydrogenation at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 3 hours).

-

-

Hydrolysis:

-

After the hydrogenation is complete, the solution is neutralized with an acid (e.g., hydrochloric acid) to a pH of approximately 4.

-

The reaction mixture is then heated under reflux for several hours (e.g., 5 hours) to facilitate the complete hydrolysis of the glycosidic bond.

-

-

Isolation and Purification:

-

The reaction mixture is cooled to a low temperature (e.g., below 10 °C) to induce crystallization of the crude hesperetin dihydrochalcone.

-

The crude product is collected by filtration.

-

Further purification is achieved by recrystallization from a suitable solvent, such as a 50% ethanol solution.

-

The purified hesperetin dihydrochalcone is then dried.

-

Purification

Purification of hesperetin dihydrochalcone can be achieved through recrystallization. For analytical and preparative purposes, column chromatography can be employed.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase Selection: Silica gel is a common choice for the purification of flavonoids.

-

Mobile Phase Selection: A solvent system with an appropriate polarity to effectively separate hesperetin dihydrochalcone from impurities would be required. A gradient of hexane (B92381) and ethyl acetate is often used for the separation of similar compounds.

-

Fraction Collection and Analysis: Fractions would be collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and quantification of hesperetin dihydrochalcone.

Experimental Protocol: HPLC Analysis of Hesperetin Dihydrochalcone [2][4]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and 0.1% formic acid in water is effective for separation.

-

Flow Rate: A flow rate of around 0.9 mL/min is commonly employed.

-

Column Temperature: The column is maintained at a constant temperature, for example, 35 °C.

-

Detection: UV detection at a specific wavelength (e.g., 280 nm) is used for quantification.

-

Quantification: The concentration of hesperetin dihydrochalcone is determined by comparing its peak area to a standard curve generated with known concentrations of a purified standard.

Biological and Pharmacological Properties

Hesperetin dihydrochalcone, along with its parent compound hesperetin, exhibits a range of promising biological activities.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. While specific IC50 values for hesperetin dihydrochalcone are not widely reported, studies on the related compound hesperetin provide insights into its potential antioxidant capacity.

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Hesperetin | 525.18 ± 1.02 µM | [5] |

| ABTS Radical Scavenging | Hesperetin | - | |

| DPPH Radical Scavenging | Hesperetin Derivatives | 1.2 µM (for compound 3f) | [6] |

| ABTS Radical Scavenging | Hesperetin Derivatives | 24 µM (for compound 3f) | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay [7]

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Various concentrations of hesperetin dihydrochalcone are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Hesperetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Signaling Pathway: Hesperetin's Anti-inflammatory Mechanism

Figure 1. Simplified signaling pathway of the anti-inflammatory action of hesperetin dihydrochalcone via inhibition of the NF-κB pathway.

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages [8]

-

RAW 264.7 macrophage cells are cultured in a suitable medium.

-

The cells are pre-treated with various concentrations of hesperetin dihydrochalcone for a specific duration.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6 using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).

-

Cell viability is assessed to ensure that the observed effects are not due to cytotoxicity.

Antidiabetic Effects

Flavonoids, including hesperidin and hesperetin, have been investigated for their potential antidiabetic effects, which may be mediated through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and the activation of PPAR-γ.

| Assay | Compound | IC50 Value | Reference |

| α-Glucosidase Inhibition | Hesperidin | 18.52 ± 1.26 µM | [9] |

| α-Glucosidase Inhibition | Hesperetin-Cu(II) complex | 1.25 ± 0.03 µM | [10] |

Experimental Protocol: α-Glucosidase Inhibition Assay [11]

-

A solution of α-glucosidase enzyme is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

The enzyme is pre-incubated with various concentrations of hesperetin dihydrochalcone.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The reaction is incubated at a specific temperature (e.g., 37 °C) for a defined period.

-

The reaction is stopped, and the absorbance of the released p-nitrophenol is measured at 405 nm.

-

The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Signaling Pathway: Hesperetin Dihydrochalcone and PPAR-γ Activation

Figure 2. Proposed mechanism of hesperetin dihydrochalcone in improving insulin sensitivity through PPAR-γ activation.

Conclusion

Hesperetin dihydrochalcone is a promising flavonoid with a well-defined chemical structure and a range of potential biological activities. Its antioxidant, anti-inflammatory, and antidiabetic properties, largely inferred from studies on its parent compound hesperetin, warrant further investigation. The detailed experimental protocols and structured data presented in this technical guide are intended to facilitate future research into the therapeutic potential of hesperetin dihydrochalcone and to support its development as a lead compound in drug discovery programs. Further studies are crucial to establish specific quantitative data for hesperetin dihydrochalcone and to fully elucidate its mechanisms of action.

References

- 1. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN110551011A - synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 9. Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hesperetin-Cu(II) complex as potential α-amylase and α-glucosidase inhibitor: Inhibition mechanism and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic Synthesis, Structural Analysis, and Evaluation of Antibacterial Activity and α-Glucosidase Inhibition of Hesperidin Glycosides [mdpi.com]

Hesperetin Dihydrochalcone: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, naturally occurring in citrus fruits. As a dihydrochalcone, it shares structural similarities with other bioactive compounds known for their health-promoting properties. This technical guide provides an in-depth overview of the biological activities of hesperetin dihydrochalcone, with a focus on its antioxidant, anti-inflammatory, anti-diabetic, and anticancer potential. While direct quantitative data for HDC is emerging, this guide consolidates available information and draws parallels from the extensively studied hesperetin and other related dihydrochalcones to provide a comprehensive understanding of its potential therapeutic applications.

Antioxidant Activity

Hesperetin and its derivatives are potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage implicated in various chronic diseases. The antioxidant capacity of these compounds is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Antioxidant Data

Note: The following data is primarily based on studies of hesperetin and its derivatives, as specific IC50 values for Hesperetin Dihydrochalcone are not extensively reported. These values serve as a reference point for the expected antioxidant potential of HDC.

| Compound | Assay | IC50 Value (µM) | Reference |

| Hesperetin | DPPH | 70 | [1] |

| Hesperetin Derivative (3f) | DPPH | 1.2 | [1] |

| Hesperetin | ABTS | 276 | [1] |

| Hesperetin Derivative (3f) | ABTS | 24 | [1] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

A stock solution of the test compound (e.g., Hesperetin Dihydrochalcone) is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Serial dilutions of the test compound are prepared in a 96-well microplate.

-

A freshly prepared solution of DPPH in methanol (typically 0.1 to 0.2 mM) is added to each well.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[1]

This assay is based on the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+).

-

The ABTS•+ radical solution is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Serial dilutions of the test compound are prepared.

-

The diluted ABTS•+ solution is mixed with the test compound dilutions.

-

The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Caption: Workflow for in vitro antioxidant capacity assessment.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Hesperetin and related flavonoids have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

Note: Data presented below is for hesperetin and serves as an indicator of the potential anti-inflammatory activity of Hesperetin Dihydrochalcone.

| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |

| Hesperetin | Nitric Oxide (NO) Production | RAW 264.7 | - | [2] |

| Hesperetin | Prostaglandin (B15479496) E2 (PGE2) Production | RAW 264.7 | - | [2] |

| Hesperetin | TNF-α Production | RAW 264.7 | - | [2] |

| Hesperetin | IL-6 Production | RAW 264.7 | - | [2] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

-

The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm.

-

The percentage of NO inhibition is calculated, and the IC50 value can be determined.

This can be performed using either an enzymatic assay with purified COX-2 enzyme or a cell-based assay measuring the production of prostaglandins.

-

Enzymatic Assay: The test compound is incubated with purified COX-2 enzyme and arachidonic acid (the substrate). The production of prostaglandin E2 (PGE2) is measured, typically using an ELISA kit.

-

Cell-based Assay: Cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound. The level of COX-2 expression can be determined by Western blot, and the production of PGE2 in the cell supernatant can be quantified by ELISA.

Caption: HDC's potential inhibition of the NF-κB inflammatory pathway.

Anti-diabetic Activity

Hesperetin and its derivatives have shown promise in managing hyperglycemia by inhibiting key carbohydrate-digesting enzymes, α-amylase and α-glucosidase.

Quantitative Anti-diabetic Data

Note: The following data is for hesperetin and a hesperetin-copper complex, indicating the potential of HDC and its derivatives as anti-diabetic agents.

| Compound | Enzyme | IC50 Value (µM) | Reference |

| Hesperetin | α-Amylase | 115.6 ± 1.1 | [3] |

| Hesperetin-Cu(II) complex | α-Amylase | 60.3 ± 0.9 | [3] |

| Hesperetin | α-Glucosidase | 55.2 ± 0.1 | [3] |

| Hesperetin-Cu(II) complex | α-Glucosidase | 1.25 ± 0.03 | [3] |

Experimental Protocols

This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that breaks down starch into simpler sugars.

-

The test compound is pre-incubated with a solution of α-amylase.

-

A starch solution is added to start the enzymatic reaction.

-

The reaction is incubated for a specific time at a controlled temperature.

-

The reaction is stopped by adding a reagent such as dinitrosalicylic acid (DNS).

-

The mixture is heated, and the absorbance is measured to quantify the amount of reducing sugars produced.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.

-

The test compound is pre-incubated with a solution of α-glucosidase.

-

A substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is added.

-

The reaction mixture is incubated, and the enzyme activity is determined by measuring the release of p-nitrophenol from pNPG at a specific wavelength (e.g., 405 nm).

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Caption: General workflow for α-amylase and α-glucosidase inhibition assays.

Anticancer Activity

Hesperetin has been shown to exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. The anticancer potential of HDC is an active area of research.

Quantitative Anticancer Data

Note: The following data is for hesperetin and its derivatives, providing an indication of the potential anticancer efficacy of Hesperetin Dihydrochalcone.

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| Hesperetin Derivative (3f) | MCF-7 (Breast Cancer) | Cytotoxicity | 5.3 | [1] |

| Hesperetin Derivative (3f) | HepG2 (Liver Cancer) | Cytotoxicity | 8.8 | [1] |

| Hesperetin Derivative (3f) | HeLa (Cervical Cancer) | Cytotoxicity | 8.6 | [1] |

| Hesperetin | MCF-7 (Breast Cancer) | Cytotoxicity | 115 |

Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.

-

Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., Hesperetin Dihydrochalcone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of around 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caption: Potential anticancer mechanisms of HDC involving apoptosis induction and inhibition of pro-survival pathways.

Modulation of Signaling Pathways

The biological activities of hesperetin and its derivatives are mediated through the modulation of various intracellular signaling pathways. Key pathways include the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Hesperetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Hesperetin can activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes.

Experimental Protocol

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Cells are treated with the test compound and/or a stimulant (e.g., LPS for NF-κB activation). After treatment, the cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, Nrf2).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Caption: Proposed mechanism of Nrf2-mediated antioxidant response by HDC.

Conclusion

Hesperetin dihydrochalcone, as a derivative of the well-studied flavonoid hesperetin, holds significant promise as a bioactive compound with a wide range of therapeutic applications. Its potential antioxidant, anti-inflammatory, anti-diabetic, and anticancer activities are supported by a growing body of evidence from related compounds. The modulation of key signaling pathways such as NF-κB and Nrf2 underscores its potential to impact cellular processes at a fundamental level. Further research focusing specifically on Hesperetin Dihydrochalcone is warranted to fully elucidate its pharmacological profile and to translate its potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic utility of this promising natural compound.

References

- 1. Synthesis, Crystal Structure, and Biological Evaluation of a Series of Phloretin Derivatives [mdpi.com]

- 2. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neohesperidin Dihydrochalcone: Antioxidant Properties [flipper.diff.org]

Hesperetin Dihydrochalcone: An In-depth Technical Guide to its In Vitro Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative that has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activities of hesperetin dihydrochalcone, presenting quantitative data, detailed experimental methodologies, and mechanistic insights into its action. The primary focus is on its radical scavenging capabilities and its role in the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of hesperetin dihydrochalcone.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, are well-known for their antioxidant properties. Hesperetin dihydrochalcone is a derivative of the flavanone (B1672756) hesperidin (B1673128) and is structurally similar to neohesperidin (B1678168) dihydrochalcone (NHDC), a widely used artificial sweetener. This guide delves into the in vitro evidence supporting the antioxidant efficacy of hesperetin dihydrochalcone.

Quantitative Antioxidant Activity

The antioxidant capacity of hesperetin dihydrochalcone and its related compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. Due to the limited direct data on hesperetin dihydrochalcone, data for the structurally analogous neohesperidin dihydrochalcone (NHDC) and its aglycone, hesperetin, are also presented for a comprehensive understanding.

Table 1: Radical Scavenging Activity of Neohesperidin Dihydrochalcone (NHDC) and Hesperetin

| Antioxidant Assay | Neohesperidin Dihydrochalcone (NHDC) IC50 (µM) | Hesperetin IC50 (µM) | Reference Compound (Trolox/Ascorbic Acid) IC50 (µM) |

| DPPH Radical Scavenging | 108.4 ± 6.4[1] | 70[2][3] | 63.5 ± 4.6 (Trolox)[1] |

| ABTS Radical Scavenging | 4.3 ± 1.8[1] | 276[2][3] | Not Reported |

| Superoxide (B77818) Radical Scavenging | Not Reported as IC50 | 28.08 (mg/ml)[4] | 23.2 (mg/ml) (Ascorbic Acid)[4] |

Note: The superoxide radical scavenging IC50 for hesperetin is provided in mg/ml as reported in the source.

Table 2: Percentage Inhibition of Oxidative Species by Neohesperidin Dihydrochalcone (NHDC)

| Assay | Concentration | Percentage Inhibition (%) |

| Hydroxyl Radical Scavenging | Not Specified | 6.00 - 23.49[5] |

| Non-enzymatic Lipid Peroxidation | Not Specified | 15.43 - 95.33[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Hesperetin dihydrochalcone (or test compound) stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO)

-

Methanol

-

Positive control (e.g., Trolox or Ascorbic Acid)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is quantified spectrophotometrically.

-

Reagents:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Hesperetin dihydrochalcone (or test compound) stock solution

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated using the same formula as in the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Superoxide Radical (O2•−) Scavenging Assay

This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic or enzymatic system. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, a colored product.

-

Reagents (Non-enzymatic method):

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

Nitroblue tetrazolium (NBT) solution

-

NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) solution

-

Phenazine methosulfate (PMS) solution

-

Hesperetin dihydrochalcone (or test compound) stock solution

-

-

Procedure:

-

Prepare a reaction mixture containing the Tris-HCl buffer, NBT, and NADH solutions.

-

Add various concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance at a wavelength of 560 nm.

-

The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance in the presence of the test compound.

-

The IC50 value is determined from the dose-response curve.

-

Hydroxyl Radical (•OH) Scavenging Assay

The highly reactive hydroxyl radical is often generated via the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging activity is measured by the ability of the antioxidant to compete with a detector molecule (e.g., deoxyribose or salicylate) for the hydroxyl radicals, thus inhibiting the formation of a colored product.

-

Reagents (Deoxyribose method):

-

Phosphate (B84403) buffer (e.g., pH 7.4)

-

Deoxyribose solution

-

Ferrous sulfate (B86663) (FeSO₄) solution

-

EDTA solution

-

Hydrogen peroxide (H₂O₂) solution

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Hesperetin dihydrochalcone (or test compound) stock solution

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, deoxyribose, FeSO₄-EDTA, and the test compound at various concentrations.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding TCA and then TBA solution.

-

Heat the mixture (e.g., in a boiling water bath) to develop a pink chromogen.

-

After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm).

-

The percentage of hydroxyl radical scavenging is calculated from the reduction in color formation.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathways and Mechanistic Insights

The Keap1-Nrf2 Antioxidant Response Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular defense against oxidative stress. Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative or electrophilic stress, or in the presence of certain phytochemicals, Keap1 is modified, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[6] These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on structurally related flavonoids like hesperetin suggest that hesperetin dihydrochalcone likely activates the Nrf2 pathway by interacting with Keap1, thereby enhancing the cell's endogenous antioxidant capacity.[7][8][9]

In Vitro Antioxidant Screening Workflow

A systematic approach is essential for evaluating the antioxidant potential of a novel compound. The following workflow illustrates a typical screening process for a substance like hesperetin dihydrochalcone.

Conclusion

The in vitro evidence strongly suggests that hesperetin dihydrochalcone possesses significant antioxidant properties. Its ability to scavenge a variety of free radicals, coupled with its likely role in upregulating the endogenous antioxidant defense system via the Nrf2 pathway, positions it as a promising candidate for further investigation as a therapeutic or preventative agent against oxidative stress-related conditions. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to build upon in their exploration of the full potential of hesperetin dihydrochalcone. Future studies should focus on obtaining more direct quantitative data for hesperetin dihydrochalcone in a wider range of cellular models to further validate its in vitro efficacy.

References

- 1. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro scavenger and antioxidant properties of hesperidin and neohesperidin dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hesperetin protects against H2O2-triggered oxidative damage via upregulation of the Keap1-Nrf2/HO-1 signal pathway in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of Hesperetin Dihydrochalcone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the anti-inflammatory properties of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), a derivative of the citrus flavonoid Hesperidin (B1673128). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the current understanding of HDC's mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct research on HDC is emerging, this guide draws upon the extensive data available for its aglycone, Hesperetin, and its precursor, Neohesperidin Dihydrochalcone (NHDC), to provide a thorough understanding of its potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Flavonoids, a class of natural compounds found in fruits and vegetables, have garnered significant attention for their anti-inflammatory properties. Hesperetin Dihydrochalcone (HDC) is a dihydrochalcone derivative of the flavanone (B1672756) Hesperetin, which is abundant in citrus fruits. Emerging evidence suggests that HDC and its related compounds possess potent anti-inflammatory effects, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. This guide will delve into the molecular mechanisms, present available quantitative data, and detail the experimental methodologies crucial for investigating the anti-inflammatory potential of HDC.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of Hesperetin and its derivatives, including HDC, are multi-faceted and involve the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of the NF-κB and MAPK pathways, and the activation of the Nrf2 and AMPK signaling cascades.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Hesperetin has been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[1] This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are critical in transducing extracellular signals to cellular responses, including inflammation. Hesperetin has been demonstrated to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3] By inhibiting these pathways, Hesperetin and its derivatives can reduce the production of inflammatory mediators.

Activation of Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Hesperetin has been found to activate the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2] This activation helps to mitigate oxidative stress, a key component of the inflammatory process.

Activation of AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that also plays a role in regulating inflammation. Hesperetin has been shown to activate AMPK, which in turn can inhibit inflammatory pathways such as the NF-κB pathway.[4]

References

- 1. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders | MDPI [mdpi.com]

- 4. Frontiers | Hesperetin Exhibits Anti-Inflammatory Effects on Chondrocytes via the AMPK Pathway to Attenuate Anterior Cruciate Ligament Transection-Induced Osteoarthritis [frontiersin.org]

Physical and chemical properties of Hesperetin dihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. Through hydrogenation of the C2-C3 double bond in the C ring, hesperetin is converted to its dihydrochalcone form, a compound of significant interest due to its potent antioxidant, anti-inflammatory, and sweetening properties. This technical guide provides an in-depth overview of the physical and chemical properties of Hesperetin dihydrochalcone, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its evaluation.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₆ | [1] |

| Molecular Weight | 304.29 g/mol | [1] |

| IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | [1] |

| CAS Number | 35400-60-3 | [1] |

| Appearance | Slightly grey solid | [1] |

| Boiling Point | 553.1°C at 760 mmHg (Predicted) | [2] |

| Solubility | - Water: 63.05 mg/L at 25°C (Estimated)- Soluble in: Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| pKa | 7.16 (Predicted) | [4] |

Biological Activities and Mechanisms of Action

Hesperetin dihydrochalcone exhibits a range of biological activities that make it a promising candidate for therapeutic and nutraceutical applications.

Antioxidant Activity

Like many flavonoids, Hesperetin dihydrochalcone is a potent antioxidant. Its structure, rich in hydroxyl groups, enables it to scavenge free radicals effectively. The antioxidant capacity of dihydrochalcones is attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

Hesperetin and its derivatives, including the dihydrochalcone form, have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, Hesperetin dihydrochalcone can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Sweetening Properties

An interesting characteristic of some dihydrochalcones, including derivatives of hesperidin (B1673128) and naringin, is their intense sweetness. Hesperetin dihydrochalcone itself is recognized as a sweetener and flavor modifier, valued for its low-calorie profile. This property makes it a potential sugar substitute in various food and pharmaceutical formulations.

Modulation of Signaling Pathways

The biological effects of Hesperetin dihydrochalcone are underpinned by its interaction with several critical intracellular signaling pathways.

-

MAPK Signaling Pathway: The MAPK pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Hesperetin has been shown to inhibit the phosphorylation of key MAPK proteins like ERK and p38, thereby attenuating inflammatory responses.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. Hesperetin can suppress the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory genes.

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Hesperetin can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: MAPK Signaling Pathway Inhibition by Hesperetin Dihydrochalcone.

Caption: NF-κB Signaling Pathway Inhibition by Hesperetin Dihydrochalcone.

Caption: Nrf2 Signaling Pathway Activation by Hesperetin Dihydrochalcone.

Experimental Workflow Diagrams

Caption: DPPH Radical Scavenging Assay Workflow.

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of Hesperetin dihydrochalcone using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Hesperetin dihydrochalcone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Hesperetin dihydrochalcone in methanol.

-

Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a similar range of concentrations for the positive control.

-

-

Assay:

-

In a 96-well plate, add a specific volume of the sample or standard solutions to the wells (e.g., 100 µL).

-

Add an equal volume of the DPPH solution to all wells (e.g., 100 µL).

-

For the blank, use the solvent instead of the sample. The control wells will contain the solvent and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the control (DPPH solution and solvent) and Abs_sample is the absorbance of the sample with DPPH solution.

-

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This protocol is used to determine the antioxidant activity of Hesperetin dihydrochalcone by measuring its ability to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

Hesperetin dihydrochalcone

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ radical cation.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Hesperetin dihydrochalcone in a suitable solvent.

-

Perform serial dilutions to obtain a range of concentrations.

-

Prepare a similar range of concentrations for the Trolox standard to create a standard curve.

-

-

Assay:

-

Add a small volume of the sample or standard solutions to the wells of a 96-well plate (e.g., 10 µL).

-

Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of each well at approximately 734 nm.

-

Calculation:

-

Calculate the percentage of inhibition of absorbance for each sample concentration relative to the control (ABTS•+ solution without sample).

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of the Trolox standard.

-

Cell-Based Anti-inflammatory Assay (General Protocol)

This protocol provides a general framework for assessing the anti-inflammatory activity of Hesperetin dihydrochalcone in a cell-based model, such as murine macrophages (e.g., RAW 264.7).

Materials:

-

Hesperetin dihydrochalcone

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) as an inflammatory stimulus

-

MTT assay kit for cell viability

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay (MTT):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of Hesperetin dihydrochalcone for 24 hours to determine non-toxic concentrations.

-

Perform the MTT assay according to the manufacturer's protocol to assess cell viability.

-

-

Anti-inflammatory Activity Assay:

-

Seed cells in appropriate plates (e.g., 24-well or 96-well).

-

Pre-treat the cells with non-toxic concentrations of Hesperetin dihydrochalcone for a specific period (e.g., 1-4 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 12-24 hours). A control group without LPS stimulation should be included.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. A decrease in nitrite levels in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.

-

Pro-inflammatory Cytokine Production: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the cell viability results.

-

Compare the levels of inflammatory mediators in the Hesperetin dihydrochalcone-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

-

Conclusion

Hesperetin dihydrochalcone is a multifaceted flavonoid with a compelling profile of physical, chemical, and biological properties. Its antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways, position it as a strong candidate for further investigation in the fields of drug discovery and functional food development. The detailed protocols provided in this guide offer a robust framework for researchers to explore and validate the therapeutic potential of this promising natural compound.

References

- 1. 3-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | TargetMol [targetmol.com]

- 2. 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HESPERETIN DIHYDROCHALCONE | 35400-60-3 [chemicalbook.com]

- 4. hesperetin dihydrochalcone, 35400-60-3 [thegoodscentscompany.com]

Hesperetin Dihydrochalcone: A Comprehensive Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative used as a flavoring agent. This technical guide provides an in-depth review of its safety and toxicity profile, drawing from comprehensive non-clinical studies. The available data indicate that hesperetin dihydrochalcone is not genotoxic. Subchronic and developmental toxicity studies have identified high No-Observed-Adverse-Effect-Levels (NOAELs), supporting its safe use under current exposure levels. Much of the safety assessment for HDC is based on data from its glycosylated precursor, neohesperidin (B1678168) dihydrochalcone (NHDC), which is metabolized to HDC in vivo.

Introduction

Hesperetin dihydrochalcone (C₁₆H₁₆O₆) is the aglycone of neohesperidin dihydrochalcone (NHDC), a semi-synthetic intense sweetener and flavor enhancer derived from citrus fruits.[1][2] As HDC is a primary metabolite of NHDC, its safety profile is critical for risk assessment.[3] This document synthesizes the available toxicological data on HDC, providing detailed experimental protocols and summarizing quantitative endpoints to inform researchers and drug development professionals.

Metabolism

The primary route of exposure to hesperetin dihydrochalcone for most individuals is through the consumption of NHDC. In the gastrointestinal tract, NHDC is metabolized by the intestinal microbiota. The first step is the deglycosylation of NHDC to hesperetin dihydrochalcone 4'-β-D-glucoside, which is subsequently hydrolyzed to the aglycone, hesperetin dihydrochalcone (HDC).[1] Further degradation of HDC can occur, leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol.[1]

Caption: Metabolic conversion of NHDC to HDC by intestinal microbiota.

Toxicological Profile

The safety of hesperetin dihydrochalcone has been evaluated through a series of toxicological studies, including assessments of genotoxicity, subchronic toxicity, and developmental toxicity.

Acute Toxicity

While specific acute oral toxicity studies (e.g., LD50) for hesperetin dihydrochalcone are not extensively detailed in the reviewed literature, studies on structurally related compounds provide relevant insights. For instance, a single oral gavage study on hesperetin-7-glucoside–β-cyclodextrin inclusion complex (HPTGCD) in rats showed no mortality or clinical signs of toxicity at doses up to 2000 mg/kg body weight.[4][5]

Subchronic Toxicity

A key 90-day oral toxicity study in rats is central to the safety assessment of HDC. Although the study was conducted on NHDC, its findings are considered highly relevant for HDC.

Table 1: Summary of 90-Day Oral Toxicity Study of Neohesperidin Dihydrochalcone in Rats

| Parameter | Details |

| Test Guideline | OECD Guideline 408 |

| Species/Strain | Rat (Wistar) |

| Groups | 10 males and 10 females per group |

| Dosage Levels | 0, 500, 1000, and 2000 mg/kg body weight/day |

| Route of Administration | Oral gavage |

| Duration | 90 days |

| Key Findings | - No adverse effects on clinical signs, body weight, food consumption, hematology, or clinical chemistry. - At all doses tested (100–1000 mg/kg bw per day), indications of effects on thyroid hormone levels were observed. However, these were not accompanied by histopathological changes indicative of hypothyroidism and were thus not considered adverse. |

| No-Observed-Adverse-Effect Level (NOAEL) | 1000 mg/kg body weight/day (used as a reference point for HDC) |

Data extrapolated from EFSA evaluations of hesperetin dihydrochalcone.[6]

Caption: Generalized workflow for a 90-day repeated dose oral toxicity study.

Genotoxicity and Mutagenicity

Hesperetin dihydrochalcone has been evaluated for its genotoxic potential using a battery of in vitro assays and has shown no evidence of mutagenic or clastogenic activity.

Table 2: Summary of Genotoxicity Studies for Hesperetin Dihydrochalcone

| Assay Type | Test System | Metabolic Activation | Concentration Range | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) | With and without S9 mix | Up to 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Cultured mammalian cells (e.g., human lymphocytes, CHO cells) | With and without S9 mix | Varies based on cytotoxicity | Negative |

The Ames test assesses the potential of a substance to induce gene mutations.

-

Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium and/or tryptophan-requiring (trp-) strains of Escherichia coli are used.[7][8]

-

Metabolic Activation: The test is performed with and without a mammalian liver homogenate (S9 fraction) to mimic metabolic activation in mammals.[9]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates with a minimal amount of histidine (or tryptophan).[8]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine/tryptophan) compared to the negative control.[8]

References

- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by Hesperetin Dihydrochalcone, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside–β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

Pharmacological potential of dihydrochalcones

An In-depth Technical Guide to the Pharmacological Potential of Dihydrochalcones

Executive Summary

Dihydrochalcones are a distinct subgroup of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings. Abundantly found in nature, particularly in apples and rooibos tea, these compounds have garnered significant attention from the scientific community for their extensive health-promoting properties.[1][2][3] Preclinical studies, both in vitro and in vivo, have demonstrated their potent antioxidant, anticancer, anti-inflammatory, neuroprotective, and antidiabetic activities.[1][4] Mechanistically, dihydrochalcones exert their effects by modulating critical cellular signaling pathways, such as those involving NF-κB, PI3K/Akt/mTOR, and mitochondria-dependent apoptosis.[5][6][7] This technical guide provides a comprehensive overview of the pharmacological potential of dihydrochalcones, presenting quantitative data, key mechanisms of action, and detailed experimental protocols relevant to their study for researchers, scientists, and drug development professionals.

Introduction to Dihydrochalcones

Dihydrochalcones are naturally occurring phenolic compounds that form a part of the flavonoid family.[8] Structurally, they consist of two benzene (B151609) rings (A and B) linked by a propane (B168953) bridge (C3). Unlike their chalcone (B49325) precursors, this bridge is saturated.[9] Prominent examples include phloretin, found in apples, and aspalathin, a C-glucosyl dihydrochalcone (B1670589) unique to rooibos (Aspalathus linearis).[3][10] The biological activity of these molecules is closely linked to their chemical structure, particularly the substitution patterns of hydroxyl groups on the aromatic rings and the presence of glycosidic residues.[11][12] These structural features dictate their ability to scavenge free radicals, interact with protein targets, and modulate cellular signaling, forming the basis for their diverse pharmacological effects.[13][14]

Key Pharmacological Activities

Dihydrochalcones exhibit a wide array of biological effects, making them promising candidates for therapeutic development.[2][4]

Antioxidant Activity

The antioxidant capacity of dihydrochalcones is a cornerstone of their pharmacological profile. They can neutralize free radicals through multiple mechanisms, including Hydrogen Atom Transfer (HAT), single Electron Transfer (ET), and Radical Adduct Formation (RAF).[11][15] The presence and position of hydroxyl groups are critical; for instance, an o-dihydroxy group on the B-ring and a 2'-hydroxyl group on the A-ring significantly enhance antioxidant capacity.[12] Conversely, glycosylation of these hydroxyl groups can reduce this potential.[11][15] Aspalathin, for example, is a potent radical scavenger with activity comparable to well-known antioxidants like epigallocatechin gallate (EGCG).[16][17][18]

Anticancer Activity

Dihydrochalcones, particularly phloretin, have demonstrated significant anticancer effects across various human cancer cell lines, including lung, liver, colon, and gastric cancer.[6][19] Their mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: They can trigger programmed cell death via the mitochondrial-dependent pathway. This involves modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax), leading to the release of cytochrome c and subsequent activation of caspases.[1][6]

-

Cell Cycle Arrest: Phloretin has been shown to arrest the cell cycle at the G2/M or G0/G1 phase, thereby inhibiting cancer cell proliferation.[6][20] This is often associated with the depletion of key regulatory proteins like cyclin D1 and CDKs.[20]

-

Inhibition of Metastasis: Dihydrochalcones can suppress cancer cell invasion and migration by downregulating the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3.[1][9]

Anti-inflammatory Activity

The anti-inflammatory properties of dihydrochalcones are primarily attributed to their ability to suppress key inflammatory signaling pathways. Trilobatin, a glucoside of phloretin, has been shown to prevent inflammation by inhibiting the NF-κB signaling pathway.[11] By blocking the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and mediators.

Neuroprotective Effects

Dihydrochalcones show significant promise in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][5] Their neuroprotective actions stem from a combination of their antioxidant and anti-inflammatory capabilities.[5] They have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease, and protect neuronal cells from oxidative stress and apoptosis.[1][5] Furthermore, compounds like 2',6'-dihydroxy-4'-methoxy dihydrochalcone have been found to inhibit acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's.[21]

Antidiabetic and Metabolic Effects

Several dihydrochalcones possess antidiabetic properties. Phlorizin, for instance, is a known inhibitor of sodium-glucose cotransporter 2 (SGLT2), a mechanism used by modern antidiabetic drugs.[1] More recently, neohesperidin (B1678168) dihydrochalcone (NHDC) has been shown to have anti-obesity effects. It attenuates fat and lipid accumulation by downregulating the PI3K/AKT/mTOR signaling pathway, which is central to cell growth and metabolism.[7]

Quantitative Data Summary

The efficacy of dihydrochalcones has been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values, providing a basis for comparison of their potency.

Table 1: Antioxidant Activity of Dihydrochalcones and Reference Compounds

| Compound | Assay | IC50 Value (µM) | Source(s) |

|---|---|---|---|

| Aspalathin | ABTS Radical Scavenging | 3.33 | [16][17][18] |

| Nothofagin | ABTS Radical Scavenging | 4.04 | [16][17][18] |

| Aspalathin | Lipid Peroxidation Inhibition | 50.2 | [16][17][18] |

| Nothofagin | Lipid Peroxidation Inhibition | 1388 | [16][17][18] |

| Quercetin (Reference) | ABTS Radical Scavenging | 3.60 | [16][17][18] |

| EGCG (Reference) | ABTS Radical Scavenging | 3.46 | [16][17][18] |

| Trolox (Reference) | ABTS Radical Scavenging | > Isoorientin |[10] |

Table 2: Anticancer Activity (IC50) of Phloretin against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Source(s) |

|---|---|---|---|

| SCC-1 | Oral Cancer | 12.5 | [20][22] |

| AGS | Gastric Cancer | 8 - 32 (Range across lines) | [6] |

| MGC80-3 | Gastric Cancer | 8 - 32 (Range across lines) | [6] |

| SGC-7901 | Gastric Cancer | 8 - 32 (Range across lines) | [6] |

| A549 | Lung Cancer | Reported Activity | [19] |

| HepG2 | Liver Cancer | Reported Activity | [19] |

| HT-29 | Colon Cancer | Reported Activity | [19] |

| GES-1 (Normal Cells) | Gastric Epithelial | 120 |[22] |

Key Signaling Pathways and Workflows

The pharmacological effects of dihydrochalcones are mediated by their interaction with complex cellular signaling networks. The following diagrams, rendered in DOT language, illustrate these key relationships.

Caption: Phloretin induces apoptosis via the mitochondrial pathway.

Caption: Dihydrochalcones inhibit the pro-inflammatory NF-κB pathway.

Caption: NHDC attenuates lipid accumulation via the PI3K/Akt/mTOR pathway.

Caption: A generalized workflow for the MTT cell viability assay.

Detailed Experimental Protocols

The following protocols are foundational for assessing the pharmacological potential of dihydrochalcones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[23]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[23] This solution should be freshly made and protected from light, as DPPH is light-sensitive.[23]

-

Prepare a series of dilutions of the test dihydrochalcone compound in the same solvent.

-

Prepare a positive control, such as Ascorbic Acid or Trolox, at various concentrations.[23]

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of the test sample or control to separate wells.[24]

-

Add an equal volume of the DPPH working solution to all wells to initiate the reaction.[23] Include a blank control containing only the solvent and the DPPH solution.

-

Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[23][24]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[24]

-

The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:

-

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[24]

-

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the dihydrochalcone.[23]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.[25][26]

-

Cell Plating and Treatment:

-

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well flat-bottom plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[27]

-

Remove the medium and replace it with fresh medium containing various concentrations of the dihydrochalcone. Include untreated wells as a negative control and wells with medium only for background correction.[28]

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[27]

-

-

Assay Procedure:

-

After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL) to each well.[25][29]

-

Incubate the plate for an additional 1.5 to 4 hours at 37°C.[27] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

-

Carefully aspirate the medium containing MTT. Add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[27][28]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[25][27]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[26] A reference wavelength of >650 nm can be used to subtract background absorbance.[25]

-

Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.[22]

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by dihydrochalcones (e.g., Bcl-2, caspases, NF-κB).[30][31]

-

Sample Preparation and Protein Quantification:

-

Treat cells with the dihydrochalcone for the desired time. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[31]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[31]

-

-